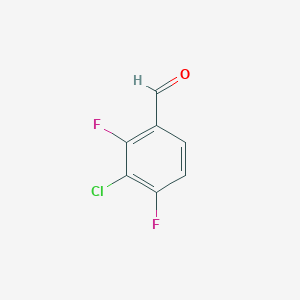

3-Chlor-2,4-difluorbenzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 3rd, 2nd, and 4th positions, respectively. This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .

Wissenschaftliche Forschungsanwendungen

3-Chloro-2,4-difluorobenzaldehyde is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals

Wirkmechanismus

Target of Action

3-Chloro-2,4-difluorobenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . .

Biochemical Pathways

As an intermediate in organic synthesis, it may be involved in various biochemical pathways depending on the final product it is used to synthesize .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-2,4-difluorobenzaldehyde can be synthesized through various methods. One common method involves the halogenation of 2,4-difluorobenzaldehyde with chlorine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In industrial settings, the production of 3-chloro-2,4-difluorobenzaldehyde often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

Oxidation: 3-Chloro-2,4-difluorobenzoic acid.

Reduction: 3-Chloro-2,4-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-fluorobenzaldehyde: Similar structure but with different substitution pattern.

2,4-Difluorobenzaldehyde: Lacks the chlorine atom.

3-Chloro-4-fluorobenzaldehyde: Different substitution pattern with chlorine and fluorine at different positions

Uniqueness

3-Chloro-2,4-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in specific positions enhances its utility in selective synthetic transformations and makes it a valuable intermediate in various industrial applications .

Biologische Aktivität

3-Chloro-2,4-difluorobenzaldehyde (CAS Number: 127675-46-1) is an organic compound characterized by a benzaldehyde functional group with chlorine and fluorine substituents. Its unique chemical structure imparts distinct biological activities, making it a valuable compound in medicinal chemistry and synthetic organic chemistry. This article reviews the biological activity of 3-chloro-2,4-difluorobenzaldehyde, including its mechanisms of action, pharmacological applications, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of 3-chloro-2,4-difluorobenzaldehyde is C7H3ClF2O, with a molar mass of 176.55 g/mol. The compound features:

- Chlorine atom at the 3-position.

- Fluorine atoms at the 2- and 4-positions.

These halogen substitutions enhance its reactivity and potential biological activity compared to non-halogenated benzaldehyde derivatives .

The biological activity of 3-chloro-2,4-difluorobenzaldehyde can be attributed to its ability to interact with various biochemical targets through:

- Nucleophilic substitution reactions.

- Oxidation processes.

These interactions can lead to alterations in the structure and function of target biomolecules, which is essential in drug design and development .

Case Studies

-

Synthesis and Evaluation of Derivatives

A study synthesized various arylpyridines using benzaldehyde derivatives. The results indicated that modifications in the substituents significantly affected the biological activity at nicotinic acetylcholine receptors (nAChRs). Compounds with fluorine substitutions exhibited enhanced modulatory effects . This suggests that 3-chloro-2,4-difluorobenzaldehyde could similarly influence receptor activity due to its halogen content. -

Structure-Activity Relationship (SAR)

In a comparative analysis of fluoroaryl compounds, it was found that the presence and position of fluorine atoms significantly impacted antibacterial activity. For example, a compound with a similar structure showed an MIC value of 16 µM against S. aureus, indicating the importance of fluorine in enhancing biological efficacy .

Comparative Analysis

To illustrate the unique properties of 3-chloro-2,4-difluorobenzaldehyde, a comparison with structurally related compounds is provided below:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Chloro-2-fluorobenzaldehyde | 85070-48-0 | Contains one fluorine atom instead of two. |

| 5-Chloro-2,4-difluorobenzaldehyde | 695187-29-2 | Chlorine atom located at the 5-position instead. |

| 3-Chloro-2,6-difluorobenzaldehyde | 190011-87-1 | Different positional isomer with varied reactivity. |

| 3-Fluoro-4-chlorobenzaldehyde | N/A | Contains a different arrangement of halogens. |

This table highlights how variations in halogen positioning can significantly impact chemical behavior and potential applications.

Eigenschaften

IUPAC Name |

3-chloro-2,4-difluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQQCWWJXDNJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395716 |

Source

|

| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127675-46-1 |

Source

|

| Record name | 3-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.